molecular formula C14H19N5O2 B2724834 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-97-9

3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2724834
CAS No.: 923367-97-9
M. Wt: 289.339
InChI Key: LYIJLHZGRVGSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923367-97-9), also referred to as CB11 in research literature, is a novel purine-based compound identified as a potent Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist . Its primary research value lies in oncology, particularly in investigating mechanisms to overcome therapy resistance. Studies demonstrate that CB11 induces PPARγ-dependent apoptotic cell death in human non-small-cell lung cancer (NSCLC) cells through a multi-faceted mechanism . This mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse and activation of the ATM-p53-GADD45α DNA damage signaling pathway . Furthermore, CB11 has been shown to regulate epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis and treatment resistance. Notably, CB11 can overcome radio-resistance in radiation-exposed NSCLC cells, suggesting its potential as a candidate for combination therapy strategies . This compound is presented for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-butyl-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-6-7-18-12(20)10-11(17(4)14(18)21)16-13-15-8(2)9(3)19(10)13/h5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIJLHZGRVGSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted purine derivative, the introduction of the imidazole ring can be achieved through a series of condensation reactions. Key steps often include:

    Alkylation: Introduction of the butyl group through alkylation reactions using butyl halides.

    Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the imidazole ring through intramolecular cyclization, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound exhibits a range of biological activities that have been the focus of several studies:

Anticancer Properties

Research indicates that 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest at G2/M phase

The compound's ability to inhibit key kinases involved in cell proliferation is a significant factor in its anticancer activity .

Antioxidant Activity

The imidazo[2,1-f]purine derivatives are known for their antioxidant properties. In vitro studies suggest that this compound can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases .

Anti-inflammatory Effects

Preliminary studies have indicated that derivatives of this compound might possess anti-inflammatory properties. The mechanisms involve the modulation of inflammatory cytokines and reduction of inflammatory markers in various models.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for:

  • Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting cancer and inflammatory diseases.
  • Pharmacological Studies : Ongoing research focuses on understanding its pharmacokinetics and pharmacodynamics to optimize therapeutic efficacy.

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against breast cancer cell lines. The results indicated significant cytotoxicity compared to conventional chemotherapeutics, suggesting its potential as an alternative treatment option .

Case Study 2: Antioxidant Mechanism

Research conducted on the antioxidant activity highlighted its role in reducing oxidative stress in neuronal cells. This study suggests that the compound could be beneficial in neuroprotective strategies against diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in purine metabolism, leading to altered cellular processes. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Anticancer PPARγ Agonists

Compound Substituents Molecular Weight Key Findings Reference
CB11 3-butyl, 1,6,7-trimethyl 397.43 g/mol Induces apoptosis in NSCLC via PPARγ; reduces tumor volume in xenografts
CB13 1-benzyl, 5-(4-methylphenyl) pyrido-pyrimidine 377.40 g/mol Inhibits NSCLC growth via caspase-3/9 activation; lower LDH release vs CB11
Ciglitazone Thiazolidinedione core 331.43 g/mol PPARγ agonist; suppresses A549 proliferation via p21 upregulation

Key Insights :

  • CB11’s purine-dione core confers higher specificity for PPARγ compared to thiazolidinediones (e.g., ciglitazone), which exhibit off-target effects on glucose metabolism .
  • Unlike CB13 (a pyrido-pyrimidine-dione derivative), CB11 demonstrates superior ROS-mediated cytotoxicity, attributed to its imidazo-purine scaffold .

Serotonin Receptor Modulators for Depression

Compound Substituents Molecular Weight 5-HT1A/5-HT7 Affinity PDE4B/PDE10A Inhibition Key Findings Reference
CB11 3-butyl, 1,6,7-trimethyl 397.43 g/mol Not studied Not studied N/A (focused on PPARγ)
3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) 523.59 g/mol 5-HT1A selective Weak Antidepressant at 2.5 mg/kg; anxiolytic in four-plate test
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) 523.59 g/mol Partial agonist Not studied Better brain penetration; reduces systolic BP; weight gain in mice
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazin-1-yl)butyl) 573.58 g/mol Stronger agonist Not studied Stronger 5-HT1A activity; induces lipid metabolism disturbances

Key Insights :

  • Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit 5-HT1A/5-HT7 receptor affinity but lack CB11’s PPARγ activity .
  • Substituent positioning (e.g., 2-fluorophenyl in AZ-853 vs. 3-CF3-phenyl in AZ-861) alters pharmacokinetics: AZ-861 has higher lipophilicity but weaker blood-brain barrier penetration .

Kinase Inhibitors and Hybrid Molecules

Compound Substituents Molecular Weight Target Key Findings Reference
CB11 3-butyl, 1,6,7-trimethyl 397.43 g/mol PPARγ Anticancer activity
ALTA_2 8-(4-hydroxybutyl), 1-methyl, 7-phenyl 353.38 g/mol EphB4 kinase Ki = 2.7–2.9 μM; selective for EphB4 over other kinases
Compound 20b 10-(3,4-dihydroxyphenethyl), diazepino core 385.42 g/mol Multitarget (MAO-B) 91% yield; UPLC/MS purity 100%; potential for neurodegenerative diseases

Key Insights :

  • ALTA_2’s 7-phenyl substitution enhances kinase selectivity compared to CB11’s 1,6,7-trimethyl groups .
  • Xanthine-dopamine hybrids (e.g., 20b) retain the purine-dione core but show divergent activity (MAO-B inhibition vs. PPARγ agonism) .

Structural and Pharmacokinetic Trends

  • Substituent Effects :
    • N-alkyl chains (e.g., 3-butyl in CB11) enhance PPARγ binding and metabolic stability .
    • Fluorophenyl/piperazinyl groups (e.g., in AZ-853) improve 5-HT1A affinity but reduce PDE4B inhibition .
  • Lipophilicity :
    • Compounds with longer alkyl chains (e.g., 3-butyl in CB11) exhibit higher logP values, correlating with improved tissue penetration .

Biological Activity

3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₇N₅O₂
  • Molecular Weight : 345.447 g/mol
  • IUPAC Name : 6-butan-2-yl-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In an investigation by Li et al., it demonstrated an IC₅₀ value of approximately 7.01 µM against HeLa cells and 14.31 µM against MCF-7 cells .
Cell LineIC₅₀ (µM)
HeLa7.01
MCF-714.31
NCI-H4608.55

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Kinases : It has been shown to inhibit Aurora-A kinase activity with an IC₅₀ value of 0.16 µM .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • Experimental Models : In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers . This suggests a potential role in treating inflammatory diseases.

Study on Anticancer Efficacy

A study conducted by Zhang et al. evaluated the efficacy of the compound in a xenograft model of cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments revealed no significant adverse effects at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be controlled to maximize yield?

The synthesis of structurally similar purine-dione derivatives typically involves multi-step reactions starting from simpler precursors. Key factors include:

  • Temperature control : Elevated temperatures may accelerate reaction rates but risk side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates.
  • Reaction time optimization : Prolonged durations can lead to decomposition, while insufficient time reduces conversion.
  • Purification : Column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Ultra-performance liquid chromatography (UPLC) : Provides rapid, high-resolution separation for purity assessment.
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for structural elucidation, particularly for confirming substituent positions and detecting stereoisomers.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous structural features when single crystals are obtainable .

Q. What are the key considerations in designing a reproducible synthesis protocol for this compound?

  • Standardized reaction monitoring : Use TLC or in-situ spectroscopy to track progress.
  • By-product minimization : Adjust stoichiometry and employ scavengers for reactive intermediates.
  • Batch consistency : Document solvent quality, catalyst lot variability, and atmospheric controls (e.g., inert gas) .

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics enhance the study of this compound's physicochemical properties?

  • Reaction simulation : Predict thermodynamic and kinetic parameters (e.g., activation energy, reaction pathways).
  • Solubility and stability modeling : Use density functional theory (DFT) to assess solvent interactions and degradation pathways.
  • AI-driven optimization : Machine learning algorithms can iteratively refine synthetic conditions based on historical data .

Q. What factorial design approaches are recommended to investigate the effects of substituents on the compound's reactivity?

  • Full factorial design : Vary substituent positions (e.g., alkyl chain length, methyl groups) and measure outcomes (yield, selectivity).
  • Response surface methodology (RSM) : Optimize interdependent variables (temperature, solvent ratio) to identify maxima/minima in reactivity.
  • Taguchi methods : Robustly assess parameter interactions while minimizing experimental runs .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR findings with IR, Raman, or X-ray data.
  • Dynamic NMR experiments : Resolve conformational ambiguities (e.g., rotamers) via variable-temperature studies.
  • Computational corroboration : Compare experimental chemical shifts with DFT-predicted values .

Q. What methodological frameworks are effective for analyzing the compound's potential biological activity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents and assay bioactivity (e.g., enzyme inhibition).
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets.
  • Metabolite profiling : Use LC-MS/MS to track metabolic stability and degradation products in vitro .

Data Contradiction and Theoretical Analysis

Q. How can theoretical frameworks resolve discrepancies between experimental and computational data?

  • Error source identification : Check for approximations in computational models (e.g., solvent effects, basis set limitations).
  • Experimental replication : Repeat under controlled conditions to rule out artifacts.
  • Hybrid models : Combine quantum mechanics/molecular mechanics (QM/MM) for higher accuracy in predicting properties .

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis to pilot production?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman probes) to maintain consistency.
  • Flow chemistry : Enhance heat/mass transfer and reduce batch variability.
  • Design of experiments (DoE) : Use statistical models to identify critical scale-up parameters (e.g., mixing efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.